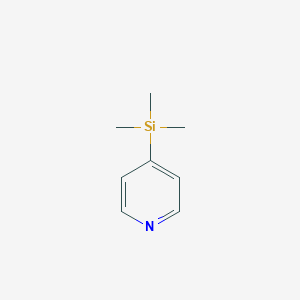

4-(Trimethylsilyl)pyridine

Description

BenchChem offers high-quality 4-(Trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(pyridin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUVWRKNVLSJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171376 | |

| Record name | Pyridine, 4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18301-46-7 | |

| Record name | Pyridine, 4-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018301467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trimethylsilyl)pyridine, a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and provides an experimental protocol for a representative reaction. A key synthetic application is also visualized to illustrate its utility.

Chemical Identity and Properties

4-(Trimethylsilyl)pyridine, also known as trimethyl(4-pyridyl)silane, is a pyridine derivative in which a trimethylsilyl group is attached to the fourth carbon atom of the pyridine ring.

CAS Number: 18301-46-7[1]

Synonyms: Trimethyl(4-pyridyl)silane, Pyridine, 4-(trimethylsilyl)-

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-(trimethylsilyl)pyridine is presented in the table below. It is important to note that experimentally determined values for some properties of this specific isomer can be limited in publicly available literature, and some data may be predicted or based on related compounds.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NSi | |

| Molecular Weight | 151.28 g/mol | |

| Boiling Point | 47-49 °C at 5 mmHg (for 2-isomer) | [2][3] |

| Density | 0.9113 g/mL at 25 °C (for 2-isomer) | [2][3] |

| Refractive Index (n20/D) | 1.489 (lit.) (for 2-isomer) | [2][3] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

4-(Trimethylsilyl)pyridine should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to avoid inhalation, ingestion, and contact with skin and eyes.

GHS Hazard and Precautionary Statements

While a specific GHS classification for 4-(trimethylsilyl)pyridine is not universally available, related silylpyridines are classified with the following hazards. Users should handle the compound with the assumption that it may share these properties.

| GHS Classification (for related compounds) | |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Reactions

Representative Reaction: Synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine

4-(Trimethylsilyl)pyridine serves as a valuable precursor in the synthesis of more complex molecules. One such application is its use in the palladium-catalyzed oxidative coupling to form 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine. This reaction highlights the utility of silylpyridines in constructing bipyridine ligands, which are fundamental in coordination chemistry and catalysis.

The following is an adapted protocol based on a similar reaction.

Materials:

-

4-(Trimethylsilyl)pyridine

-

Manganese dioxide (MnO₂)

-

10% Palladium on carbon (Pd/C)

-

Anhydrous, high-boiling solvent (e.g., mesitylene)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-(trimethylsilyl)pyridine (1.0 eq), manganese dioxide (1.0 eq), and 10% palladium on carbon (0.75 mol%).

-

The vessel is flushed with an inert gas.

-

The reaction mixture is heated to reflux (e.g., 190 °C) under an inert atmosphere.

-

The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude mixture is filtered to remove the solid catalyst and oxidant.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by a suitable method, such as sublimation or column chromatography, to yield the desired 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine.

Visualizations

Experimental Workflow: Synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine

The following diagram illustrates the workflow for the synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine from 4-(trimethylsilyl)pyridine.

Caption: Workflow for the synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine.

Conclusion

4-(Trimethylsilyl)pyridine is a valuable reagent in organic synthesis, particularly for the preparation of substituted pyridines and bipyridines. While comprehensive data on its physical properties remains somewhat elusive, its reactivity is well-established. The provided information on its identity, safety, and a key synthetic application serves as a useful resource for researchers in the fields of chemistry and drug development. Further investigation into its synthesis and physical characterization would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-(Trimethylsilyl)pyridine, a valuable building block in organic synthesis and medicinal chemistry. The document details a common synthetic methodology, presents key characterization data in a structured format, and includes workflow diagrams to illustrate the experimental processes.

Introduction

4-(Trimethylsilyl)pyridine is a versatile intermediate utilized in a variety of chemical transformations. The introduction of the trimethylsilyl (TMS) group at the 4-position of the pyridine ring allows for a range of subsequent functionalizations, making it a crucial reagent in the development of novel pharmaceuticals and functional materials. This guide outlines a reliable synthetic protocol and provides a thorough characterization profile to aid researchers in their synthetic endeavors.

Synthesis of 4-(Trimethylsilyl)pyridine

A prevalent and effective method for the synthesis of 4-(Trimethylsilyl)pyridine involves the lithiation of a 4-halopyridine, such as 4-bromopyridine or 4-chloropyridine, followed by quenching with trimethylsilyl chloride. The halogen-metal exchange reaction generates a highly reactive 4-lithiopyridine intermediate, which readily reacts with the electrophilic silicon atom of trimethylsilyl chloride.

Synthetic Pathway

The overall synthetic scheme can be represented as follows:

Caption: Reaction scheme for the synthesis of 4-(Trimethylsilyl)pyridine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar silylated pyridines.

Materials:

-

4-Bromopyridine or 4-Chloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (nitrogen or argon).

-

Initial Solution: The flask is charged with a solution of 4-halopyridine in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 4-lithiopyridine intermediate.

-

Quenching: Freshly distilled trimethylsilyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to afford 4-(Trimethylsilyl)pyridine as a colorless liquid.

Characterization of 4-(Trimethylsilyl)pyridine

The successful synthesis of 4-(Trimethylsilyl)pyridine is confirmed through various spectroscopic techniques. The following sections detail the expected characterization data.

Physicochemical Properties

| Property | Value |

| CAS Number | 18301-46-7 |

| Molecular Formula | C₈H₁₃NSi |

| Molecular Weight | 151.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176-178 °C at 760 mmHg (Predicted) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 2H | H-2, H-6 (α-H) |

| ~7.30 | d | 2H | H-3, H-5 (β-H) |

| ~0.30 | s | 9H | -Si(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2, C-6 (α-C) |

| ~149.5 | C-4 (γ-C) |

| ~127.0 | C-3, C-5 (β-C) |

| ~-1.5 | -Si(CH₃)₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2850 | Strong | C-H stretch (aliphatic, TMS) |

| ~1600, ~1550 | Strong | C=C, C=N stretch (pyridine ring) |

| ~1250 | Strong | Si-C stretch (TMS) |

| ~840-760 | Strong | C-H out-of-plane bend |

MS (Mass Spectrometry)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃]⁺ |

| 73 | High (often base peak) | [Si(CH₃)₃]⁺ |

Characterization Workflow

Caption: General workflow for the spectroscopic characterization.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 4-(Trimethylsilyl)pyridine via a lithiation-silylation pathway. The comprehensive characterization data, including NMR, FTIR, and MS, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. The methodologies and data presented herein are intended to facilitate the use of this important building block in the advancement of chemical synthesis and drug discovery.

4-(Trimethylsilyl)pyridine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-(Trimethylsilyl)pyridine

This technical guide provides a comprehensive overview of the expected spectral data for 4-(Trimethylsilyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.

Spectral Data Summary

The following sections and tables summarize the anticipated spectral data for 4-(Trimethylsilyl)pyridine.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons of the pyridine ring and one sharp, intense signal for the protons of the trimethylsilyl (TMS) group.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Trimethylsilyl)pyridine Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.65 | Doublet (d) | 2H | H-2, H-6 |

| ~ 7.40 | Doublet (d) | 2H | H-3, H-5 |

| ~ 0.25 | Singlet (s) | 9H | -Si(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The broadband proton-decoupled ¹³C NMR spectrum will display four signals: three for the pyridine ring carbons and one for the methyl carbons of the TMS group. The carbon atom directly attached to the silicon (C-4) is expected to have a unique chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Trimethylsilyl)pyridine Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150.0 | C-2, C-6 |

| ~ 147.0 | C-4 |

| ~ 125.0 | C-3, C-5 |

| ~ -1.0 | -Si(CH₃)₃ |

IR (Infrared) Spectroscopy

The IR spectrum will feature characteristic absorption bands corresponding to the vibrations of the pyridine ring, the trimethylsilyl group, and the C-Si bond.

Table 3: Predicted IR Absorption Data for 4-(Trimethylsilyl)pyridine Sample Phase: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100 - 3000 | Medium | Aromatic C-H Stretch (Pyridine ring) |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch (-CH₃ of TMS group) |

| ~ 1600, ~1480 | Medium | C=C and C=N Ring Stretching (Pyridine ring) |

| ~ 1410 | Medium | Asymmetric CH₃ Bending (TMS group) |

| ~ 1250 | Strong | Symmetric CH₃ Bending (Si-CH₃) "umbrella" mode |

| ~ 840 - 730 | Strong | Si-C Stretch and CH₃ Rocking |

MS (Mass Spectrometry)

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns related to the trimethylsilyl group.

Table 4: Predicted Mass Spectrometry Data for 4-(Trimethylsilyl)pyridine Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Abundance | Proposed Fragment Ion |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 73 | High | [(CH₃)₃Si]⁺ (Trimethylsilyl cation) |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation after loss of TMS radical) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of 4-(Trimethylsilyl)pyridine is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak[1][2].

-

Instrument Setup: The NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C)[3].

-

¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm)[4].

-

¹³C NMR Data Acquisition: A standard proton-decoupled pulse sequence is used to provide a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required[5]. The spectral width is set to cover the range of 0-220 ppm.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced, and the signals are integrated (for ¹H NMR) to determine the relative number of protons.

FTIR (Fourier Transform Infrared) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like 4-(Trimethylsilyl)pyridine, the Attenuated Total Reflectance (ATR) method is most convenient. A single drop of the neat liquid is placed directly onto the clean ATR crystal (e.g., diamond or ZnSe)[6][7]. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr)[8][9].

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty, clean ATR crystal (or clean salt plates) is recorded first. This background is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor, as well as any absorbance from the crystal itself[10].

-

Data Acquisition: The sample is applied to the ATR crystal, and pressure is applied to ensure good contact. The infrared spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio[10].

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with specific molecular vibrations and functional groups[5][11].

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile compound like 4-(Trimethylsilyl)pyridine, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (e.g., 1 µL) is injected into the GC system[12].

-

Gas Chromatography: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase[13].

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner[9].

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector counts the ions at each m/z value. The instrument software plots the relative abundance of each ion against its m/z ratio to generate the mass spectrum[14]. The most intense peak is called the base peak and is assigned a relative abundance of 100%.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound, such as 4-(Trimethylsilyl)pyridine, using the discussed spectroscopic methods.

References

- 1. Pyridine,4-(trimethylsilyl)- [webbook.nist.gov]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectrabase.com [spectrabase.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. uni-saarland.de [uni-saarland.de]

- 10. researchgate.net [researchgate.net]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. znaturforsch.com [znaturforsch.com]

- 13. Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. whitman.edu [whitman.edu]

In-Depth Technical Guide on the Chemical Stability and Storage of 4-(Trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for 4-(Trimethylsilyl)pyridine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. The guidance is compiled from publicly available safety data and scientific literature on related compounds.

Overview of Chemical Stability

4-(Trimethylsilyl)pyridine is a heterocyclic aromatic compound containing a silicon-carbon bond. The stability of this molecule is significantly influenced by the nature of this bond and the reactivity of the pyridine ring. The primary degradation pathway for 4-(Trimethylsilyl)pyridine is the cleavage of the carbon-silicon (C-Si) bond, which is susceptible to hydrolysis. The stability of the compound is therefore highly dependent on environmental conditions, particularly the presence of moisture.

Key Factors Influencing Stability:

-

Moisture/Hydrolysis: The C-Si bond is prone to cleavage in the presence of water, leading to the formation of pyridine and trimethylsilanol. This reaction can be catalyzed by both acids and bases.

-

Oxidation: While the pyridine ring itself is relatively stable to oxidation, the trimethylsilyl group can be susceptible to oxidative cleavage under certain conditions.

-

Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.

-

Light: Exposure to light, especially UV radiation, may promote degradation, although specific data for 4-(trimethylsilyl)pyridine is limited.

Recommended Storage Conditions

To maintain the purity and integrity of 4-(Trimethylsilyl)pyridine, it is crucial to adhere to strict storage protocols that mitigate the risks of degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or frozen | To slow down potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container (e.g., amber glass vial with a secure cap) | To protect from moisture, air, and light. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid vigorous and potentially hazardous reactions. |

Quantitative Stability Data (Based on Phenyltrimethylsilane as a Proxy)

The hydrolytic degradation of phenyltrimethylsilane follows first-order kinetics.[1] The half-life of the compound is highly dependent on pH and temperature.

Table 1: Hydrolytic Stability of Phenyltrimethylsilane [1]

| pH | Temperature (°C) | Half-life |

| 5 | 25 | 14.44 days |

| 7 | 25 | 1.60 days |

| 9 | 25 | ~25 minutes |

| 7 | 15 | 77.02 hours |

| 7 | 45 | 3.00 hours |

The activation energy for the hydrolysis of phenyltrimethylsilane has been determined to be 49.90 kJ/mol.[1] This data suggests that 4-(trimethylsilyl)pyridine is likely to be significantly more stable under acidic conditions and will degrade rapidly in alkaline environments. The rate of degradation is also expected to increase with temperature.

Potential Degradation Pathways

The primary degradation pathways for 4-(trimethylsilyl)pyridine are anticipated to be hydrolysis, oxidation, thermal decomposition, and photolysis.

Hydrolysis

The most significant degradation pathway is the hydrolytic cleavage of the C-Si bond to yield pyridine and trimethylsilanol. This reaction is catalyzed by both acid and base.

Caption: Hydrolysis of 4-(Trimethylsilyl)pyridine.

Other Potential Degradation Pathways

While less prominent than hydrolysis, other degradation mechanisms may occur under specific stress conditions.

Caption: Potential degradation pathways of 4-(Trimethylsilyl)pyridine.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of 4-(trimethylsilyl)pyridine. These protocols are based on established guidelines for stability testing.[2][3][4][5]

General Workflow for Stability Testing

Caption: General workflow for stability testing.

Hydrolytic Stability Protocol

Objective: To determine the rate and extent of degradation of 4-(trimethylsilyl)pyridine in aqueous solutions at different pH values.

Materials:

-

4-(trimethylsilyl)pyridine

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Phosphate buffer, pH 7.0

-

Acetonitrile (ACN) or other suitable co-solvent

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Prepare a stock solution of 4-(trimethylsilyl)pyridine in the chosen co-solvent (e.g., 1 mg/mL).

-

For each pH condition (acidic, neutral, basic), prepare three sets of solutions by adding a known volume of the stock solution to the respective aqueous media (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH) to achieve a final concentration of approximately 100 µg/mL. The final co-solvent concentration should be kept low (e.g., <5% v/v).

-

Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect from light.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a validated stability-indicating method, such as GC-MS or RP-HPLC, to determine the concentration of the remaining 4-(trimethylsilyl)pyridine and to identify any degradation products.

Oxidative Stability Protocol

Objective: To evaluate the susceptibility of 4-(trimethylsilyl)pyridine to oxidation.

Materials:

-

4-(trimethylsilyl)pyridine

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Acetonitrile (ACN) or other suitable co-solvent

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Prepare a stock solution of 4-(trimethylsilyl)pyridine in the chosen co-solvent (e.g., 1 mg/mL).

-

Prepare the test solution by adding a known volume of the stock solution to a 3% H₂O₂ solution to achieve a final concentration of approximately 100 µg/mL.

-

Store the solution at room temperature, protected from light.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).

-

Analyze the samples by a validated stability-indicating method.

Thermal Stability Protocol

Objective: To assess the stability of 4-(trimethylsilyl)pyridine under elevated temperatures.

Materials:

-

4-(trimethylsilyl)pyridine (solid or in a high-boiling point solvent)

-

Oven or heating block

-

Sealed vials

Procedure:

-

Place a known amount of solid 4-(trimethylsilyl)pyridine or a solution in a suitable high-boiling point solvent into a sealed vial.

-

Expose the vial to a high temperature (e.g., 60°C, 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

At the end of the exposure period, allow the sample to cool to room temperature.

-

Dissolve the solid sample in a suitable solvent for analysis.

-

Analyze the sample by a validated stability-indicating method.

Photostability Protocol

Objective: To determine the light sensitivity of 4-(trimethylsilyl)pyridine.

Materials:

-

4-(trimethylsilyl)pyridine solution

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

Quartz or UV-transparent vials

-

Control vials wrapped in aluminum foil

Procedure:

-

Prepare a solution of 4-(trimethylsilyl)pyridine in a suitable solvent (e.g., acetonitrile).

-

Place the solution in both clear and foil-wrapped (control) vials.

-

Expose the vials to a controlled light source in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

-

At the end of the exposure period, analyze the solutions from both the exposed and control vials by a validated stability-indicating method.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring the stability of 4-(trimethylsilyl)pyridine.

GC-MS Analysis

GC-MS is well-suited for the quantitative analysis of 4-(trimethylsilyl)pyridine and its volatile degradation products.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

For quantitative analysis, a calibration curve should be prepared using standards of 4-(trimethylsilyl)pyridine. An internal standard can be used to improve accuracy and precision.

NMR Spectroscopy

NMR spectroscopy can be used to monitor the degradation of 4-(trimethylsilyl)pyridine in solution over time without the need for chromatographic separation.

Procedure for NMR Monitoring:

-

Prepare a solution of 4-(trimethylsilyl)pyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the stress condition being studied (if applicable).

-

Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).

-

Acquire a ¹H NMR spectrum at time zero.

-

Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O for hydrolysis, expose to heat).

-

Acquire subsequent ¹H NMR spectra at various time intervals.

-

The disappearance of the characteristic signals for 4-(trimethylsilyl)pyridine (e.g., the singlet for the trimethylsilyl protons) and the appearance of signals for degradation products (e.g., pyridine) can be integrated and compared to the internal standard to quantify the extent of degradation.

Conclusion

The chemical stability of 4-(trimethylsilyl)pyridine is primarily limited by its sensitivity to moisture, which leads to the cleavage of the C-Si bond. Proper storage under refrigerated, dry, and inert conditions is essential to maintain its integrity. Forced degradation studies, employing techniques such as GC-MS and NMR, are crucial for quantifying its stability and identifying potential degradation products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling them to ensure the quality and reliability of their scientific investigations.

References

- 1. Buy Phenyltrimethylsilane | 768-32-1 [smolecule.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Safe Handling of 4-(Trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Trimethylsilyl)pyridine, a versatile reagent in chemical synthesis. Given the limited availability of in-depth safety literature for this specific compound, this document synthesizes data from Safety Data Sheets (SDS) for 4-(Trimethylsilyl)pyridine and its isomers, presenting a thorough overview of its potential hazards and the necessary precautions for its safe use in a laboratory setting.

Chemical Identification and Properties

4-(Trimethylsilyl)pyridine is a derivative of pyridine, a basic heterocyclic organic compound. The introduction of the trimethylsilyl group modifies its chemical properties, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of 4-(Trimethylsilyl)pyridine and Related Compounds

| Property | 4-(Trimethylsilyl)pyridine | 2-(Trimethylsilyl)pyridine | Pyridine (for comparison) |

| CAS Number | 18301-46-7[1][2] | 13737-04-7[3] | 110-86-1[4] |

| Molecular Formula | C₈H₁₃NSi[2] | C₈H₁₃NSi | C₅H₅N[4] |

| Molecular Weight | 151.28 g/mol [2] | 151.28 g/mol | 79.10 g/mol |

| Appearance | Colorless to slightly pale yellow, clear liquid[5] | Colorless to Almost colorless clear liquid | Colorless liquid[4] |

| Boiling Point | No data available | No data available | 115 °C (239 °F)[4] |

| Flash Point | 94°C (for a related compound)[5] | Combustible liquid | 20 °C (68 °F) |

| Density | 0.94 g/mL (for a related compound)[5] | 0.9100 to 0.9300 g/cm³ | 0.978 g/cm³ at 25 °C (77 °F)[4] |

| Solubility in Water | No data available | No data available | Miscible |

Hazard Identification and Classification

4-(Trimethylsilyl)pyridine and its isomers are classified as hazardous chemicals. The following table summarizes the GHS hazard classification based on available data for closely related silylpyridines.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 / Combustible Liquid | 🔥 | Danger / Warning | H226: Flammable liquid and vapour / H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | ❗ | Danger | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | ❗ | Warning | H335: May cause respiratory irritation[6] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | None | - | H412: Harmful to aquatic life with long lasting effects |

Note: This classification is a composite based on data for various trimethylsilylpyridine isomers and may not be fully representative of the 4-isomer. Users should always consult the specific SDS for the product they are using.

Toxicology

Table 3: Summary of Toxicological Information

| Toxicological Endpoint | Data | Species | Notes |

| Acute Oral Toxicity (LD50) | 440 mg/kg | Rat | Data for 4-methylpyridine. |

| Skin Corrosion/Irritation | Causes skin irritation. | Rabbit | Data for 4-methylpyridine. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Rabbit | Data for 4-methylpyridine. |

| Carcinogenicity | Not classified as a carcinogen.[4] | - | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |

| Aspiration Hazard | No data available | - |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with 4-(Trimethylsilyl)pyridine.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.

-

Eye/Face Protection: Wear chemical safety goggles that meet the ANSI Z.87.1 standard. A face shield is recommended when there is a risk of splashing.[7][8]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile gloves provide good short-term protection.[7][9] Always inspect gloves before use.

-

Lab Coat: A flame-resistant lab coat is required.[8] Ensure it is buttoned and fits properly to cover as much skin as possible.

-

Clothing: Wear long pants and closed-toe shoes. Avoid synthetic fabrics like polyester.[7]

-

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[9] If engineering controls are not sufficient, a respirator may be required.[7]

Handling

-

Use only in a well-ventilated area, such as a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Use non-sparking tools and explosion-proof equipment.[3]

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Handle under an inert atmosphere as the compound may be air and light sensitive.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

Keep away from sources of ignition.[6]

-

Store in a locked, secure area.[3]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3] Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and silicon dioxide.[3]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[6] Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[3]

Experimental Protocols

Due to the lack of specific published experimental protocols for 4-(Trimethylsilyl)pyridine, a generalized procedure for a typical laboratory-scale reaction is provided below. This should be adapted based on the specific reaction conditions and a thorough risk assessment.

Generalized Protocol for a Reaction Using 4-(Trimethylsilyl)pyridine

-

Preparation:

-

Conduct a thorough risk assessment for the specific reaction, considering all reactants, products, and potential byproducts.

-

Ensure all necessary PPE is available and in good condition.

-

Set up the reaction in a clean and dry chemical fume hood.

-

Ensure an appropriate fire extinguisher, spill kit, and safety shower/eyewash station are readily accessible.

-

Dry all glassware in an oven and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

-

Execution:

-

Measure and transfer all reagents in the fume hood.

-

Add 4-(Trimethylsilyl)pyridine to the reaction vessel using a syringe or cannula under an inert atmosphere.

-

Maintain the inert atmosphere throughout the reaction.

-

Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

-

-

Work-up and Purification:

-

Quench the reaction carefully, considering the reactivity of any unreacted starting materials.

-

Perform extractions and washes in the fume hood.

-

Purify the product using appropriate techniques (e.g., chromatography, distillation) in a well-ventilated area.

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

-

Never pour chemical waste down the drain.[9]

-

Visualized Workflows

The following diagrams illustrate key safety workflows for handling 4-(Trimethylsilyl)pyridine.

Caption: Comprehensive safety and handling workflow for 4-(Trimethylsilyl)pyridine.

Caption: Decision-making workflow for handling a chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of 4-(Trimethylsilyl)pyridine down the drain.[9] Contaminated packaging should also be treated as hazardous waste.

Conclusion

4-(Trimethylsilyl)pyridine is a valuable chemical reagent that requires careful handling due to its potential hazards, including flammability, toxicity, and irritant properties. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet provided by the supplier before using this or any other chemical.

References

- 1. 4-(Trimethylsilyl)pyridine | 18301-46-7 [chemicalbook.com]

- 2. Pyridine,4-(trimethylsilyl)- [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

The Solubility Profile of 4-(Trimethylsilyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trimethylsilyl)pyridine is a heterocyclic organic compound with applications in chemical synthesis, serving as a versatile building block and reagent. Its solubility in organic solvents is a fundamental physical property that dictates its utility in various reaction media, purification processes, and formulation development. Understanding this solubility is crucial for optimizing reaction conditions, ensuring homogeneity, and developing robust analytical methods. While qualitatively understood to be soluble in some organic solvents, precise quantitative data is essential for reproducible and scalable scientific work.

Data Presentation: A Framework for Solubility Data

To facilitate clear and comparative analysis, quantitative solubility data for 4-(trimethylsilyl)pyridine should be presented in a structured format. The following table provides a template for recording such data, listing common organic solvents across a range of polarities.

Table 1: Solubility of 4-(Trimethylsilyl)pyridine in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Non-Polar | Hexane | 0.1 | Data not available | Data not available | |

| Toluene | 2.4 | Data not available | Data not available | ||

| Diethyl Ether | 2.8 | Data not available | Data not available | ||

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 4.0 | Data not available | Data not available | ||

| Ethyl Acetate | 4.4 | Data not available | Data not available | ||

| Acetone | 5.1 | Data not available | Data not available | ||

| Acetonitrile (ACN) | 5.8 | Data not available | Data not available | ||

| Dimethylformamide (DMF) | 6.4 | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Data not available | ||

| Polar Protic | Isopropanol | 3.9 | Data not available | Data not available | |

| Ethanol | 4.3 | Data not available | Data not available | ||

| Methanol | 5.1 | Data not available | Data not available | ||

| Formamide | 9.6 | Data not available | Data not available |

Note: The polarity index values are approximate and can vary slightly depending on the scale used.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of 4-(trimethylsilyl)pyridine in organic solvents using the isothermal saturation method. This method is widely accepted for generating accurate solubility data.

Objective: To determine the equilibrium solubility of 4-(trimethylsilyl)pyridine in a selected organic solvent at a constant temperature.

Materials:

-

4-(Trimethylsilyl)pyridine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(trimethylsilyl)pyridine to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional, for non-volatile solvents):

-

Weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask again. The difference in weight corresponds to the mass of dissolved 4-(trimethylsilyl)pyridine.

-

-

Chromatographic Analysis (Recommended):

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of 4-(trimethylsilyl)pyridine of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of 4-(trimethylsilyl)pyridine in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of 4-(trimethylsilyl)pyridine in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Data Reporting:

-

Report the average solubility value from at least three replicate experiments for each solvent, along with the standard deviation.

-

Record any relevant observations, such as color changes or the formation of solvates.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-(trimethylsilyl)pyridine.

Caption: Workflow for determining the solubility of 4-(Trimethylsilyl)pyridine.

The Evolving Chemistry of 4-(Trimethylsilyl)pyridine: A Technical Guide to Novel Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trimethylsilyl)pyridine has emerged as a versatile and valuable building block in modern organic synthesis, offering a unique platform for the construction of complex pyridine-containing molecules. Its strategic placement of the trimethylsilyl group at the 4-position unlocks a diverse range of chemical transformations, enabling novel approaches to functionalized pyridines that are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of recent advancements in the application of 4-(trimethylsilyl)pyridine in novel reactions, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, and the ability to selectively functionalize it at the 4-position is a critical tool in drug discovery.

Palladium-Catalyzed Oxidative Homocoupling: A Direct Route to Functionalized Bipyridines

A significant advancement in the utilization of 4-(trimethylsilyl)pyridine is its participation in palladium-catalyzed oxidative homocoupling reactions to generate symmetrical bipyridines. These structures are pivotal ligands in catalysis and key components in functional materials.

Experimental Protocol: Synthesis of 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine[1]

A detailed experimental procedure for the synthesis of 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine is as follows:

Materials:

-

4-(Trimethylsilyl)pyridine

-

Manganese(II) oxide (MnO₂)

-

10% Palladium on carbon (Pd/C)

Procedure:

-

In a 1-dram vial, combine 4-(trimethylsilyl)pyridine (0.48 g, 3.2 mmol), manganese(II) oxide (280 mg, 3.2 mmol), and 10% palladium on carbon (25.6 mg, 0.75 mol %).

-

Seal the vial and stir the reaction mixture at 140 °C for 7 days.

-

After the reaction period, cool the mixture to room temperature and evaporate the remaining starting material under reduced pressure.

-

The crude solid product is then purified by sublimation at 120 °C and 70 mTorr for 1 hour.

-

The final product, 4,4'-bis(trimethylsilyl)-2,2'-bipyridine, is obtained as an off-white solid.

Quantitative Data:

| Product | Yield |

| 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine[1] | 42% |

Characterization Data for 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine:

-

¹H NMR (500 MHz, CDCl₃): δ 8.65 (d, J = 4.7 Hz, 2H), 8.48 (s, 2H), 7.41 (d, J = 4.7 Hz, 2H), 0.34 (s, 18H)[1].

Reaction Workflow

Hiyama Cross-Coupling Reactions: Forging C-C Bonds with Aryl Halides

The Hiyama cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between organosilanes and organic halides, catalyzed by palladium. While less common than Suzuki or Stille couplings, the Hiyama coupling offers advantages in terms of the low toxicity and stability of the organosilane coupling partners. For pyridyltrimethylsilanes, the reactivity in Hiyama couplings is significantly influenced by the electronic nature of the pyridine ring.

The introduction of electron-withdrawing substituents on the pyridine ring of 2-trimethylsilylpyridines has been shown to activate the trimethylsilyl group, making it a viable partner in Hiyama cross-coupling reactions. This activation is attributed to the increased polarization of the C-Si bond, which facilitates the crucial transmetalation step in the catalytic cycle. While specific examples for 4-(trimethylsilyl)pyridine are less common in the literature, the principles derived from studies on the 2-isomer suggest a promising avenue for exploration.

General Experimental Protocol for Hiyama Cross-Coupling of Substituted Pyridyltrimethylsilanes

The following is a general procedure adapted from the Hiyama coupling of substituted 2-trimethylsilylpyridines, which can serve as a starting point for the development of protocols for the 4-substituted isomer.

Materials:

-

Substituted 4-(trimethylsilyl)pyridine

-

Aryl or heteroaryl halide (e.g., aryl iodide)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Phosphine ligand (e.g., PPh₃)

-

Copper(I) iodide (CuI)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

To a stirred mixture of the palladium catalyst (e.g., 5 mol %), phosphine ligand (e.g., 10 mol %), and copper(I) iodide (2 equivalents) in anhydrous DMF at room temperature, add the aryl or heteroaryl halide (1 equivalent).

-

Add the substituted 4-(trimethylsilyl)pyridine (2 equivalents) to the mixture.

-

Slowly add the TBAF solution (4 equivalents) to the reaction mixture. The reaction medium will typically darken.

-

Stir the reaction at room temperature for 12 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Wash the filtrate successively with aqueous ammonia solution, water, and brine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Hiyama Cross-Coupling

Future Directions: Exploring the Untapped Potential

The reactivity of 4-(trimethylsilyl)pyridine is far from fully explored. Several promising areas for future research could unlock even more novel transformations:

-

Directed Ortho-Metalation (DoM): The trimethylsilyl group, in concert with the pyridine nitrogen, could potentially act as a directing group for the metalation of the C3 and C5 positions. This would provide a powerful strategy for the synthesis of multi-substituted pyridines.

-

Ipsodesilylation with Electrophiles: The C-Si bond can be cleaved by various electrophiles, allowing for the direct introduction of a wide range of functional groups at the 4-position of the pyridine ring.

-

4-Pyridyl Anion Equivalents: Under specific conditions, 4-(trimethylsilyl)pyridine could serve as a precursor to a 4-pyridyl anion equivalent, enabling its use as a nucleophile in various bond-forming reactions.

4-(Trimethylsilyl)pyridine is a versatile and increasingly important reagent in organic synthesis. The novel reactions highlighted in this guide, particularly in the realms of oxidative homocoupling and Hiyama cross-coupling, demonstrate its potential for the efficient construction of complex, functionalized pyridine derivatives. The detailed protocols and data presented herein provide a valuable resource for researchers in drug discovery and materials science, and the outlined future directions suggest that the full synthetic utility of this compound is yet to be realized. As our understanding of its reactivity deepens, 4-(trimethylsilyl)pyridine is poised to become an indispensable tool in the synthetic chemist's arsenal.

References

Theoretical Calculations on the Molecular Structure of 4-(Trimethylsilyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional structure and electronic properties of 4-(Trimethylsilyl)pyridine. Utilizing Density Functional Theory (DFT), this paper presents optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, a detailed Mulliken population analysis offers insights into the charge distribution within the molecule. Vibrational frequency analysis is also presented to complement the structural data. All quantitative data is summarized in structured tables for comparative analysis. Methodologies for the computational experiments are detailed, and logical workflows are visualized using Graphviz. This guide serves as a critical resource for researchers in computational chemistry, drug design, and materials science.

Introduction

4-(Trimethylsilyl)pyridine is a substituted pyridine derivative with significant applications in organic synthesis and as a building block for functional materials and pharmaceutical compounds. The introduction of the bulky and electron-donating trimethylsilyl group at the para-position of the pyridine ring significantly influences its electronic structure, reactivity, and intermolecular interactions. A thorough understanding of its molecular geometry and electronic properties at the atomic level is crucial for predicting its chemical behavior and for the rational design of novel molecules with desired functionalities.

Computational chemistry provides a powerful and cost-effective avenue for investigating the structural and electronic characteristics of molecules. Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for its favorable balance between accuracy and computational cost. This guide details the theoretical investigation of the ground state structure of 4-(Trimethylsilyl)pyridine using DFT.

Computational Methodology

The theoretical calculations were performed using the Gaussian 09 suite of programs. The geometry of 4-(Trimethylsilyl)pyridine was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries and electronic properties for organic molecules.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The Mulliken population analysis was also carried out to determine the partial atomic charges.

Experimental Protocol: Geometry Optimization

-

Input Structure: An initial molecular structure of 4-(Trimethylsilyl)pyridine was built using a molecular editor.

-

Computational Method: The calculation was set up using Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: The 6-311++G(d,p) basis set was selected to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Optimization Algorithm: The Berny optimization algorithm was employed to locate the stationary point on the potential energy surface.

-

Convergence Criteria: The optimization was continued until the forces on the atoms were less than 0.00045 Hartree/Bohr, and the displacement for the next step was less than 0.0018 Bohr.

-

Output Analysis: The final optimized coordinates were used for subsequent analysis of bond lengths, angles, and dihedral angles.

Experimental Protocol: Vibrational Frequency Analysis

-

Input Structure: The B3LYP/6-311++G(d,p) optimized geometry of 4-(Trimethylsilyl)pyridine was used as the input.

-

Frequency Calculation: A frequency analysis was performed at the same level of theory.

-

Output Analysis: The output was analyzed to ensure the absence of imaginary frequencies, confirming a true minimum. The calculated vibrational frequencies and their corresponding infrared intensities were tabulated.

Experimental Protocol: Mulliken Population Analysis

-

Input Structure: The optimized geometry was used.

-

Population Analysis Keyword: The Pop=Mulliken keyword was included in the calculation input file.

-

Output Analysis: The output file was parsed to extract the Mulliken atomic charges for each atom in the molecule.

Results and Discussion

Molecular Geometry

The optimized geometry of 4-(Trimethylsilyl)pyridine is presented in Figure 1. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Tables 1, 2, and 3, respectively.

The Versatility of 4-(Trimethylsilyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Trimethylsilyl)pyridine is a versatile building block in organic synthesis, offering a unique combination of reactivity and stability. The trimethylsilyl group serves as a valuable handle for a variety of chemical transformations, enabling the synthesis of complex pyridine derivatives with applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the applications of 4-(Trimethylsilyl)pyridine, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways.

Synthesis of 4-(Trimethylsilyl)pyridine

The preparation of 4-(Trimethylsilyl)pyridine is a crucial first step for its subsequent applications. While a detailed, step-by-step protocol with specific yields was not found in the reviewed literature, the general approach involves the reaction of 4-halopyridine with a silylating agent.

Applications in Organic Synthesis

4-(Trimethylsilyl)pyridine is a valuable intermediate for the synthesis of 4-substituted pyridines. The trimethylsilyl group can be readily replaced by various functional groups through electrophilic ipso-substitution or utilized in cross-coupling reactions.

Electrophilic Ipso-Substitution

The silicon-carbon bond in 4-(Trimethylsilyl)pyridine is susceptible to cleavage by electrophiles, allowing for the introduction of a range of substituents at the 4-position of the pyridine ring. This ipso-substitution provides a powerful method for the synthesis of functionalized pyridines.

Cross-Coupling Reactions

4-(Trimethylsilyl)pyridine can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds. This strategy is particularly useful for the synthesis of 4-arylpyridines, which are important structural motifs in many biologically active molecules and functional materials.

Table 1: Hiyama Cross-Coupling of Pyridyltrimethylsilanes with (Het)aryl Halides [1]

| Pyridyltrimethylsilane | (Het)aryl Halide | Product | Yield (%) |

| 2-Chloro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | 2-Chloro-6-(4-methoxyphenyl)pyridine | 85 |

| 2-Chloro-6-(trimethylsilyl)pyridine | 2-Iodoanisole | 2-Chloro-6-(2-methoxyphenyl)pyridine | 38 |

| 2-Fluoro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | 2-Fluoro-6-(4-methoxyphenyl)pyridine | 92 |

| 2-Fluoro-6-(trimethylsilyl)pyridine | 2-Bromopyridine | 2-Fluoro-6-(2-pyridyl)pyridine | 78 |

Experimental Protocol: General Procedure for Hiyama Cross-Coupling of Pyridyltrimethylsilanes [1]

A mixture of the pyridyltrimethylsilane (1.0 mmol), the (het)aryl halide (1.1 mmol), palladium(II) acetate (0.02 mmol), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mmol) in anhydrous THF (5 mL) is stirred at room temperature under an inert atmosphere for 12-24 hours. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bi(het)aryl product.

Diagram 1: Hiyama Cross-Coupling Reaction

Caption: Hiyama cross-coupling of 4-(trimethylsilyl)pyridine.

Applications in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and 4-(trimethylsilyl)pyridine serves as a key starting material for the synthesis of various biologically active compounds. Its ability to be readily functionalized allows for the exploration of structure-activity relationships in drug discovery programs. A general workflow for high-throughput screening in drug discovery, which could be applied to derivatives of 4-(trimethylsilyl)pyridine, involves several key stages.[2][3][4][5][6]

Diagram 2: High-Throughput Screening Workflow

Caption: A general workflow for high-throughput screening in drug discovery.

Applications in Materials Science

Applications in Agrochemicals

Pyridine derivatives are also prevalent in the agrochemical industry, with many herbicides and fungicides containing this heterocyclic core. The ability to introduce various substituents onto the pyridine ring via 4-(trimethylsilyl)pyridine makes it a valuable intermediate in the synthesis of new crop protection agents. While specific efficacy data for agrochemicals derived from 4-(trimethylsilyl)pyridine was not found, the synthetic methodologies described above are applicable to the creation of novel pesticide candidates.[12][13][14][15]

Spectroscopic Data

Characterization of 4-(Trimethylsilyl)pyridine is essential for its use in synthesis. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide confirmation of its structure and purity.

Table 2: Spectroscopic Data for 4-(Trimethylsilyl)pyridine [16]

| Technique | Data |

| ¹³C NMR (CDCl₃) | δ (ppm): 150.1, 137.9, 126.9, -1.9 |

| Mass Spectrum (GC-MS) | m/z: 151 (M+), 136, 78 |

4-(Trimethylsilyl)pyridine is a versatile and valuable reagent in organic synthesis with broad potential applications in drug discovery, materials science, and agrochemicals. Its utility stems from the reactivity of the trimethylsilyl group, which allows for the facile introduction of a wide range of functional groups onto the pyridine ring. While detailed experimental protocols and quantitative data for many of its specific applications are not extensively documented in the public domain, the fundamental reaction pathways described in this guide provide a solid foundation for researchers to explore the potential of this important building block. Further research into the specific applications and reaction optimizations of 4-(trimethylsilyl)pyridine is warranted to fully unlock its synthetic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-(Trimethylsilyl)pyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Among these, the Suzuki-Miyaura coupling is widely recognized for its versatility. However, this application note will focus on the utility of 4-(trimethylsilyl)pyridine in a related and powerful transformation: the Hiyama cross-coupling reaction. This reaction provides a valuable alternative for the synthesis of 4-arylpyridines, a common motif in pharmaceuticals and functional materials.

In the Hiyama coupling, an organosilane, such as 4-(trimethylsilyl)pyridine, is coupled with an organic halide or pseudohalide in the presence of a palladium catalyst.[2][3] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to facilitate the crucial transmetalation step.[3][4] The organosilane's stability, lower toxicity compared to some other organometallics, and ease of handling make the Hiyama coupling an attractive synthetic strategy.[3]

These notes provide detailed protocols and data for the application of 4-(trimethylsilyl)pyridine in palladium-catalyzed Hiyama cross-coupling reactions, offering a practical guide for laboratory synthesis.

Reaction Principle: The Hiyama Cross-Coupling

The catalytic cycle of the Hiyama coupling is analogous to other palladium-catalyzed cross-coupling reactions and generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]

-

Transmetalation: The organosilane (in this case, 4-(trimethylsilyl)pyridine) is activated by a fluoride ion or base. This activation is crucial for the polarization of the Si-C bond, leading to the formation of a hypervalent silicon species.[3] This activated species then transfers the pyridyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 4-arylpyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Experimental Protocols

The following protocols are representative examples of Hiyama cross-coupling reactions using a silylated pyridine. While specific data for 4-(trimethylsilyl)pyridine is limited in the literature, these protocols are based on closely related and well-established procedures for substituted pyridylsilanes.[5] Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Hiyama Cross-Coupling of 4-(Trimethylsilyl)pyridine with Aryl Halides

This protocol is adapted from established methods for the cross-coupling of pyridylsilanes.[5]

Materials:

-

4-(Trimethylsilyl)pyridine

-

Aryl halide (e.g., 4-iodoanisole, 4-bromobenzonitrile)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

-

Ligand (e.g., PPh₃, 10 mol%)

-

Copper(I) iodide (CuI, 1 equivalent)

-

Tetrabutylammonium fluoride (TBAF, 1M solution in THF, 2 equivalents)

-

Anhydrous, degassed solvent (e.g., DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (0.5 mmol, 1.0 equiv.), 4-(trimethylsilyl)pyridine (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), and CuI (1.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed DMF (e.g., 5 mL) to the flask via syringe.

-

Activator Addition: Add TBAF solution (1M in THF, 2.0 equiv.) dropwise to the stirred reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive halides, heating (e.g., to 80-120 °C) may be necessary.[5]

-

Work-up: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridine.

Data Presentation

The following tables summarize typical yields for Hiyama cross-coupling reactions of various pyridylsilanes with different aryl halides. These serve as a reference for expected outcomes when using 4-(trimethylsilyl)pyridine.

Table 1: Hiyama Coupling of Silylated Pyridines with Aryl Halides

| Entry | Pyridylsilane | Aryl Halide | Catalyst/Ligand | Activator | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Chloro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 95 |

| 2 | 2-Fluoro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 88 |

| 3 | 2-Methoxy-6-(trimethylsilyl)pyridine | 4-Iodotoluene | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 92 |

| 4 | 2-Chloro-6-(trimethylsilyl)pyridine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 75 |

| 5 | 2-Chloro-4-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | 120 | Moderate |

Data adapted from related literature for substituted pyridylsilanes.[5] Yields are for isolated products.

Table 2: Reagents and their Typical Roles

| Reagent | Formula | Role | Typical Molar Equivalents |